Iodo-PEG3-Azida

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

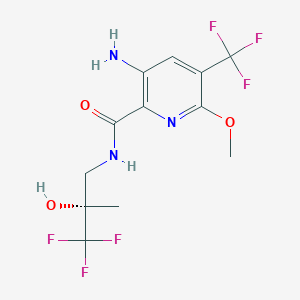

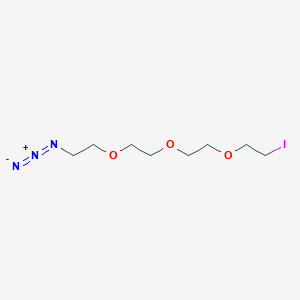

Iodo-PEG3-Azide is a versatile chemical compound that contains an iodine atom, a polyethylene glycol (PEG) spacer with three ethylene glycol units, and an azide functional group. This compound is primarily used as a linker in bioconjugation techniques, particularly in click chemistry reactions. The hydrophilic PEG spacer increases solubility in aqueous media, making it suitable for various biological and chemical applications .

Aplicaciones Científicas De Investigación

Mecanismo De Acción

Target of Action

Iodo-PEG3-Azide is primarily used in bioconjugation techniques, particularly in click chemistry reactions . Its azide group facilitates the formation of stable covalent bonds with alkyne-containing molecules . This allows researchers to create targeted drug delivery systems, modify proteins or peptides, and develop novel pharmaceuticals .

Mode of Action

Iodo-PEG3-Azide contains iodide and azide moieties . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions . This means that the iodide can be replaced by a nucleophile, a molecule that donates an electron pair to form a covalent bond .

Biochemical Pathways

The azide group of Iodo-PEG3-Azide can participate in nucleophilic substitution reactions . This property allows it to be used in the synthesis of various organic compounds . In addition, the azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction is often used in the creation of targeted drug delivery systems, protein or peptide modifications, and the development of novel pharmaceuticals .

Pharmacokinetics

The hydrophilic PEG spacer in Iodo-PEG3-Azide increases its solubility in aqueous media . This property can enhance the bioavailability of the compound, allowing it to be more readily absorbed and distributed within the body . .

Result of Action

The primary result of Iodo-PEG3-Azide’s action is the formation of stable covalent bonds with alkyne-containing molecules . This enables the creation of targeted drug delivery systems, the modification of proteins or peptides, and the development of novel pharmaceuticals .

Action Environment

The action of Iodo-PEG3-Azide is influenced by environmental factors such as temperature and pH. For instance, the compound is typically stored at -20°C . Changes in these conditions could potentially affect the stability and efficacy of Iodo-PEG3-Azide.

Análisis Bioquímico

Biochemical Properties

Iodo-PEG3-Azide interacts with various biomolecules in biochemical reactions . The azide group can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . The iodide is a very good leaving group for nucleophilic substitution reactions .

Cellular Effects

It is known that the azide group of Iodo-PEG3-Azide can react with alkyne, BCN, DBCO via Click Chemistry to yield a stable triazole linkage . This reaction could potentially influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of Iodo-PEG3-Azide involves its highly reactive iodide functional group, which can alkylate a variety of C-, O-, N-, S-centered, and other nucleophiles . Organic iodides are roughly an order of magnitude more active than bromides and four orders of magnitude more active than chlorides in S N 2 reactions . This means that the same alkylation will take 10x less time with iodide than with bromide .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of Iodo-PEG3-Azide typically involves the reaction of a PEG derivative with an iodinating agent and an azide source. One common method is the nucleophilic substitution reaction where a PEG derivative with a leaving group (such as a tosylate or mesylate) reacts with sodium iodide (NaI) to introduce the iodine atom. This is followed by the reaction with sodium azide (NaN3) to introduce the azide group. The reactions are usually carried out in polar aprotic solvents like acetonitrile (CH3CN) or dimethyl sulfoxide (DMSO) under mild conditions .

Industrial Production Methods: Industrial production of Iodo-PEG3-Azide follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high purity and yield. The compound is typically purified using techniques such as column chromatography and characterized using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry (MS) to confirm its structure and purity .

Análisis De Reacciones Químicas

Types of Reactions: Iodo-PEG3-Azide undergoes various chemical reactions, including:

Nucleophilic Substitution: The iodine atom in Iodo-PEG3-Azide is a good leaving group, making it suitable for nucleophilic substitution reactions.

Click Chemistry: The azide group participates in click chemistry reactions, forming triazole rings when reacted with alkynes.

Common Reagents and Conditions:

Nucleophilic Substitution: Sodium iodide (NaI), sodium azide (NaN3), polar aprotic solvents (acetonitrile, dimethyl sulfoxide).

Reduction: Lithium aluminum hydride (LiAlH4), palladium on carbon (Pd/C), hydrogen gas (H2).

Click Chemistry: Copper(I) catalysts, alkynes

Major Products:

Triazole Linkages: Formed from click chemistry reactions.

Primary Amines: Formed from the reduction of the azide group

Comparación Con Compuestos Similares

Azido-PEG3-Bromide: Similar to Iodo-PEG3-Azide but contains a bromine atom instead of iodine.

Azido-PEG3-Chloride: Contains a chlorine atom instead of iodine.

Azido-PEG3-Tosylate: Contains a tosylate group instead of iodine.

Uniqueness of Iodo-PEG3-Azide: Iodo-PEG3-Azide is unique due to its high reactivity in nucleophilic substitution reactions, facilitated by the iodine atom. This makes it a valuable compound for various chemical and biological applications, particularly in click chemistry and bioconjugation .

Propiedades

IUPAC Name |

1-azido-2-[2-[2-(2-iodoethoxy)ethoxy]ethoxy]ethane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16IN3O3/c9-1-3-13-5-7-15-8-6-14-4-2-11-12-10/h1-8H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UFRYEFKWTSOFBV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(COCCOCCOCCI)N=[N+]=[N-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16IN3O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

329.14 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[1-(1,3-Dimethoxypropan-2-yl)-5-morpholin-4-yl-benzimidazol-2-yl]-1,3-dimethyl-pyridin-2-one](/img/structure/B608039.png)

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;hydrochloride](/img/structure/B608047.png)

![(3R,4R)-4-[[[7-(benzylamino)-3-propan-2-ylpyrazolo[1,5-a]pyrimidin-5-yl]amino]methyl]piperidin-3-ol;methanesulfonic acid](/img/structure/B608048.png)